

Application Note & Protocol: Total Synthesis of Thiarubrine B

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Compound of Interest

Compound Name: Thiarubrine B

CAS No.: 71539-72-5

Cat. No.: B1199724

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiarubrine B, a naturally occurring 1,2-dithiin, exhibits significant antibiotic and antifungal activity. Isolated from the giant ragweed (*Ambrosia trifida*), its unique structure, characterized by a dithiin ring flanked by a butenynyl and a pentadiynyl substituent, has made it a compelling target for total synthesis.^{[1][2]} This document provides a detailed protocol for the total synthesis of **Thiarubrine B**, based on the convergent synthesis strategy developed by Block et al. The methodology involves the strategic use of Sonogashira coupling reactions to construct the carbon skeleton, followed by a final ring-forming step to yield the target molecule.

Overall Synthetic Strategy

The total synthesis of **Thiarubrine B** is achieved through a multi-step linear sequence.^[3] The core of the strategy involves the preparation of a key intermediate, (Z,Z)-3,6-bis(benzylthio)undeca-3,5-diene-1,7,9-triyn, which is then elaborated to introduce the terminal functional groups of the side chains. The final step involves the formation of the 1,2-dithiin ring.

Experimental Protocols

The following protocols are adapted from the total synthesis reported by Block and his colleagues.

Protocol 1: Synthesis of (Z,Z)-3,6-bis(benzylthio)-1-(trimethylsilyl)undeca-3,5-diene-1,7,9-triyne (Compound 8)

This protocol outlines the formation of a key intermediate through a series of coupling reactions.

Table 1: Reaction Parameters for the Synthesis of Intermediate 8

| Step | Reagents and Conditions | Product | Yield (%) |
|------|---|---|-----------|
| a | 1. n-BuLi, S ₈ , BnBr | (E,E)-1,4-bis(benzylthio)-1-(triphenylstannyl)-6-(trimethylsilyl)hexa-1,3-diene-5-yne (6) | - |
| b | I ₂ | (E,E)-1,4-bis(benzylthio)-1-iodo-6-(trimethylsilyl)hexa-1,3-diene-5-yne (7) | - |
| c | 1-pentyne, Pd(PPh ₃) ₄ , CuI, Et ₂ NH | (Z,Z)-3,6-bis(benzylthio)-1-(trimethylsilyl)undeca-3,5-diene-1,7,9-triyne (8) | - |

Yields for individual steps a and b were not explicitly provided in the primary literature abstracts, but the overall sequence is reported as efficient.

Methodology:

- Step a: The synthesis begins with the preparation of the stannyl derivative 6. This is achieved through a lithium-halogen exchange followed by quenching with elemental sulfur and subsequent alkylation with benzyl bromide.
- Step b: The stannyl group in 6 is replaced with iodine by treatment with molecular iodine to afford the iodo-derivative 7.
- Step c: A Sonogashira coupling reaction between 7 and 1-pentyne is carried out in the presence of a palladium catalyst ($\text{Pd}(\text{PPh}_3)_4$), a copper(I) co-catalyst (CuI), and an amine base (diethylamine) to yield the key intermediate 8.

Protocol 2: Synthesis of (Z,Z)-3,6-bis(benzylthio)undeca-3,5-diene-1,7,9-triyne (Compound 9)

This protocol describes the deprotection of the trimethylsilyl group.

Table 2: Reaction Parameters for the Synthesis of Intermediate 9

| Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
|-------------------------|----------|------------------|----------|--|-----------|
| K_2CO_3 | Methanol | Room Temperature | - | (Z,Z)-3,6-bis(benzylthio)undeca-3,5-diene-1,7,9-triyne (9) | - |

Detailed quantitative data for this specific step is not available in the provided abstracts.

Methodology:

- The trimethylsilyl protecting group is removed from compound 8 using potassium carbonate in methanol. This reaction proceeds under mild conditions to yield the terminal alkyne 9.

Protocol 3: Synthesis of (Z,Z)-5,8-bis(benzylthio)trideca-1,5,7-triene-3,9,11-triyne (Compound 10)

This protocol details the introduction of the butenyl side chain.

Table 3: Reaction Parameters for the Synthesis of Intermediate 10

| Reagent | Catalyst | Co-catalyst | Base | Solvent | Product | Yield (%) |
|---------------|------------------------------------|-------------|--------------------|---------|---|-----------|
| Vinyl bromide | Pd(PPh ₃) ₄ | CuI | Et ₃ NH | - | (Z,Z)-5,8-bis(benzylthio)trideca-1,5,7-triene-3,9,11-triyn (10) | - |

Detailed quantitative data for this specific step is not available in the provided abstracts.

Methodology:

- A second Sonogashira coupling is performed between the terminal alkyne 9 and vinyl bromide.
- The reaction is catalyzed by a palladium complex and a copper(I) salt in the presence of an amine base to afford compound 10.

Protocol 4: Total Synthesis of Thiarubrine B

This final protocol describes the debenzylation and oxidative cyclization to form the 1,2-dithiin ring.

Table 4: Reaction Parameters for the Synthesis of Thiarubrine B

| Step | Reagents and Conditions | Product | Overall Yield (%) from triyne 15 |
|------|-------------------------|----------------------|----------------------------------|
| a | Na/NH ₃ | Dithiol intermediate | - |
| b | I ₂ , -30 °C | Thiarubrine B | 22 |

The provided literature indicates a 22% overall yield for the final two steps from a related triyne intermediate (15), suggesting a similar efficiency for this pathway.

Methodology:

- Step a (Debenzylation): The benzyl protecting groups of compound 10 are removed using a dissolving metal reduction with sodium in liquid ammonia. This generates the corresponding dithiol intermediate.
- Step b (Oxidative Cyclization): The dithiol is then subjected to oxidative cyclization with iodine at low temperature (-30 °C) to form the 1,2-dithiin ring, yielding **Thiarubrine B** as a red-colored liquid.

Visualizing the Workflow

The following diagram illustrates the key transformations in the total synthesis of **Thiarubrine B**.



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Caption: Workflow for the total synthesis of **Thiarubrine B**.

Conclusion

The total synthesis of **Thiarubrine B** has been successfully achieved and provides a framework for the synthesis of related dithiin natural products. The key steps rely on robust and well-established methodologies, particularly the Sonogashira cross-coupling reaction, which allows for the efficient construction of the complex carbon skeleton.[4] This protocol serves as a valuable resource for researchers in natural product synthesis and medicinal chemistry who are interested in exploring the biological activities of **Thiarubrine B** and its analogs.

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